molecular formula C18H18FN3O4 B4189619 1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4189619
M. Wt: 359.4 g/mol
InChI Key: HOBYWWLYBAMFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, it has been proposed that this compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may have a protective effect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine exhibits antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research involving 1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal and human trials. Finally, research is needed to explore the potential use of this compound in other areas, such as the treatment of inflammatory diseases.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity, with studies showing its effectiveness against various cancer cell lines. Additionally, this compound has been studied for its potential use as a neuroprotective agent, with research suggesting that it may have a protective effect against neuronal damage caused by oxidative stress.

properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-26-15-5-6-16(17(12-15)22(24)25)20-7-9-21(10-8-20)18(23)13-3-2-4-14(19)11-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBYWWLYBAMFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.